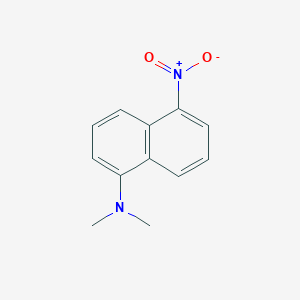![molecular formula C12H11N3O B11889300 4-Methyl-[2,3'-bipyridine]-5'-carboxamide CAS No. 1346686-67-6](/img/structure/B11889300.png)
4-Methyl-[2,3'-bipyridine]-5'-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-[2,3’-bipyridine]-5’-carboxamide is a derivative of bipyridine, a class of compounds known for their versatile applications in various fields such as chemistry, biology, and materials science. Bipyridine derivatives are particularly notable for their ability to coordinate with metal centers, making them valuable as ligands in coordination chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-[2,3’-bipyridine]-5’-carboxamide typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr₂), triphenylphosphine (PPh₃), tetraethylammonium iodide (Et₄NI), and zinc powder . This method yields high conversion rates and is relatively straightforward.
Industrial Production Methods
Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. These methods are scalable and can be optimized for higher yields and purity .
化学反応の分析
Types of Reactions
4-Methyl-[2,3’-bipyridine]-5’-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
4-Methyl-[2,3’-bipyridine]-5’-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a component in redox flow batteries
作用機序
The mechanism of action of 4-Methyl-[2,3’-bipyridine]-5’-carboxamide involves its ability to coordinate with metal centers, thereby influencing various molecular pathways. This coordination can affect the redox properties of the metal center, leading to changes in catalytic activity and other chemical properties .
類似化合物との比較
Similar Compounds
- 2,2’-Bipyridine
- 3,3’-Bipyridine
- 4,4’-Bipyridine
- 2,2’-Bipyrimidine
Uniqueness
4-Methyl-[2,3’-bipyridine]-5’-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic and coordination chemistry applications .
特性
CAS番号 |
1346686-67-6 |
|---|---|
分子式 |
C12H11N3O |
分子量 |
213.23 g/mol |
IUPAC名 |
5-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-8-2-3-15-11(4-8)9-5-10(12(13)16)7-14-6-9/h2-7H,1H3,(H2,13,16) |
InChIキー |
LBNUQRUDGFKCNC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=CC(=CN=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




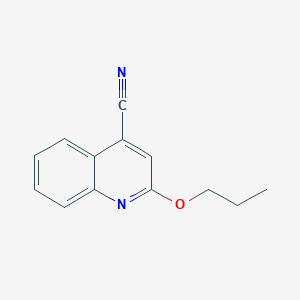

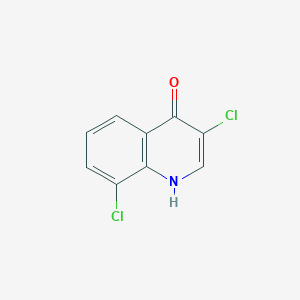
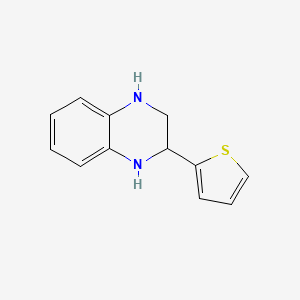

![6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11889274.png)
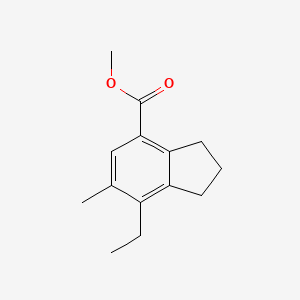


![6-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11889281.png)

